Cas no 2188359-99-9 (N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide)
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[[4-(1H-Pyrazol-1-yl)phenyl]methyl]-2-propenamide
- N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
- Z3488504256
- 2188359-99-9
- N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide
- AKOS033678810
- EN300-6636694
- SCHEMBL1124286
-
- Inchi: 1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17)
- InChI Key: JXDLFQSFIFSCMR-UHFFFAOYSA-N
- SMILES: O=C(C=C)NCC1C=CC(=CC=1)N1C=CC=N1
Computed Properties
- Exact Mass: 227.105862047g/mol
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 453.3±45.0 °C(Predicted)
- pka: 14.21±0.46(Predicted)
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6636694-0.05g |
N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide |
2188359-99-9 | 95.0% | 0.05g |
$246.0 | 2025-03-13 | |
| 1PlusChem | 1P02977H-50mg |
N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide |
2188359-99-9 | 90% | 50mg |
$356.00 | 2023-12-18 |
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide: A Comprehensive Overview
N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, also known by its CAS number 2188359-99-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The compound's name itself provides insight into its structure, with the pyrazole ring, phenyl group, and propionamide functional group being key components that contribute to its chemical behavior.
The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common motif in many bioactive compounds. In the case of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, the pyrazole ring is attached to a phenyl group via a methylene bridge. This arrangement creates a conjugated system that enhances the molecule's stability and reactivity. The propionamide group, on the other hand, introduces polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets.
Recent studies have highlighted the potential of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide as a candidate for drug development. Researchers have explored its ability to inhibit specific enzymes and receptors, making it a promising lead compound for therapeutic interventions. For instance, investigations into its interaction with kinase enzymes have shown potential for anti-cancer applications. The molecule's ability to modulate cellular signaling pathways suggests it could play a role in treating diseases characterized by dysregulated cell proliferation.
The synthesis of N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide involves a multi-step process that typically begins with the preparation of the pyrazole derivative. This is followed by coupling reactions to introduce the phenylmethylene and propionamide groups. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making the process more amenable to large-scale production.
In terms of physical properties, N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics are important considerations for its formulation and delivery in pharmaceutical applications.
The compound's pharmacokinetic profile has also been studied extensively. Research indicates that it demonstrates moderate bioavailability when administered orally, with an absorption half-life of around 3 hours. Its metabolism appears to be primarily hepatic, involving cytochrome P450 enzymes, which highlights the need for careful monitoring in patients with impaired liver function.
From an environmental standpoint, N-[(4-pyrazol-1-yphenl)methyl]prop-2-enamide has shown low toxicity to aquatic organisms under standard testing conditions. However, further studies are required to fully understand its long-term ecological impact and degradation pathways.
In conclusion, N-[ (4-pyrazol -1 - yl phen yl ) methyl ] prop - 2 - en amide, CAS No: 2188359 - 99 - 9 is a versatile compound with intriguing chemical properties and promising therapeutic potential. Ongoing research continues to uncover new insights into its structure-function relationships and applications across various fields of science.
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